3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride
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Overview
Description
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is a compound belonging to the quinazolinone class. Quinazolinones are heterocyclic compounds known for their diverse biological activities and pharmaceutical applications. This particular compound is of interest due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride typically involves the condensation of N-acetylanthranilic acid with 2-ethylaniline in the presence of phosphorus oxychloride (POCl3). This reaction forms the quinazolinone core, which is then further modified to introduce the 2-amine group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazolinone core, leading to different substituted derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Scientific Research Applications
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored for its potential use as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with GABA receptors, enhancing their activity and leading to sedative and hypnotic effects. It also inhibits certain enzymes, contributing to its anti-inflammatory and analgesic properties .
Comparison with Similar Compounds
Similar Compounds
Etaqualone: A quinazolinone-class compound with sedative and hypnotic properties.
Methoxyqualone: Another quinazolinone derivative with similar pharmacological effects.
Methylmethaqualone: Known for its central nervous system depressant properties.
Uniqueness
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C17H20ClN3 |
---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
3-[(2-ethylphenyl)methyl]-4H-quinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C17H19N3.ClH/c1-2-13-7-3-4-8-14(13)11-20-12-15-9-5-6-10-16(15)19-17(20)18;/h3-10H,2,11-12H2,1H3,(H2,18,19);1H |
InChI Key |
UNQQHOJYJWQQRO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CN2CC3=CC=CC=C3N=C2N.Cl |
Origin of Product |
United States |
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